

Application Notes and Protocols for Assessing Cell Viability Following AH001 Treatment

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Compound of Interest

Compound Name: AH001

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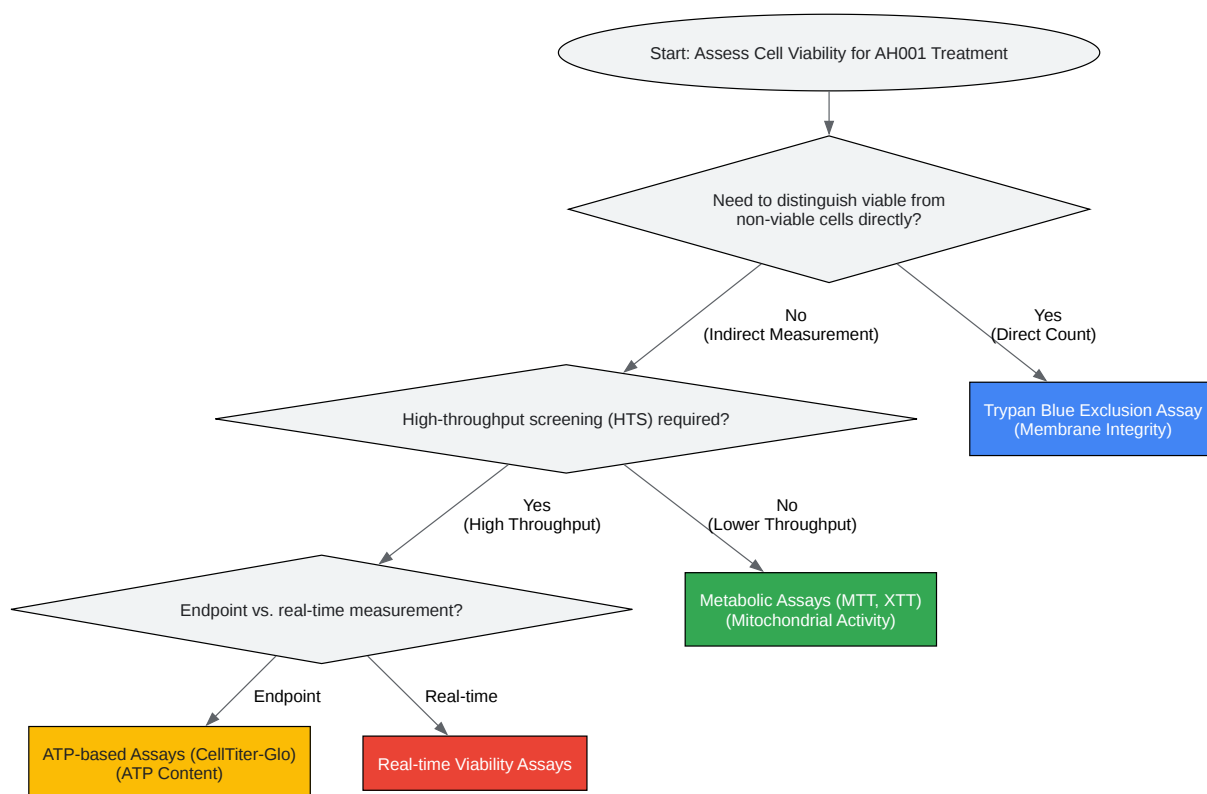
Introduction

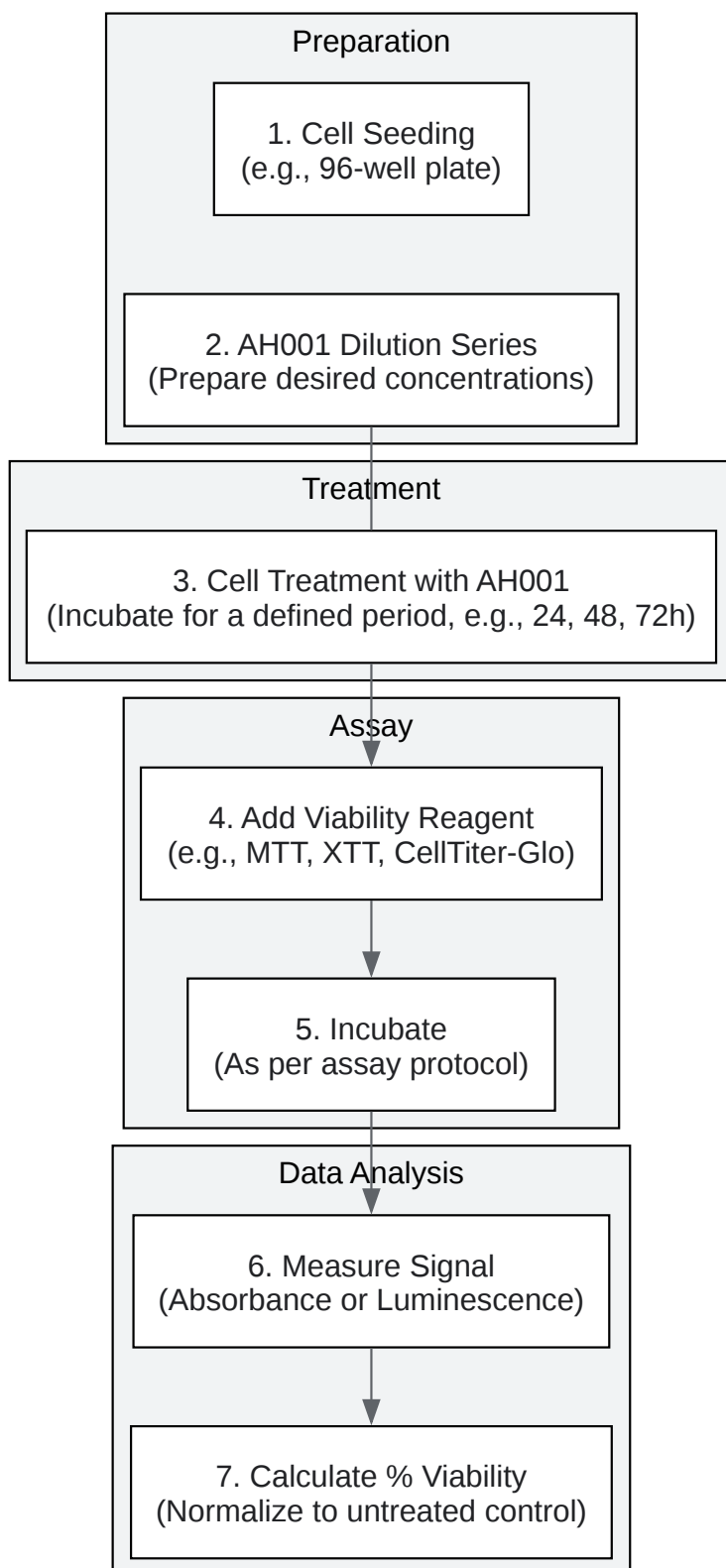
AH001 is a first-in-class, AI-designed small molecule that functions as a selective protein degrader of the androgen receptor (AR).^{[1][2]} Developed by AnHorn Medicines, it is a topical treatment for androgenetic alopecia (AGA) that has demonstrated a strong safety profile in Phase I clinical trials.^{[1][2][3][4]} Given its mechanism of action, which involves targeted protein degradation, it is crucial to assess its effect on cell viability and cytotoxicity in relevant cell lines. These application notes provide detailed protocols for several common cell viability assays to evaluate the in vitro effects of **AH001**.

Cell viability assays are essential tools in drug discovery for quantifying cellular responses to therapeutic agents.^{[5][6]} They measure various cellular parameters such as metabolic activity, membrane integrity, and ATP content to determine the number of living and healthy cells in a population.^{[5][7][8]} This document outlines the principles and detailed methodologies for the Trypan Blue exclusion assay, MTT, XTT, and CellTiter-Glo assays, which are widely used to assess cell viability.^[9]

Assay Selection and General Considerations

Choosing the appropriate cell viability assay depends on the specific research question, cell type, and experimental throughput. The following diagram illustrates a logical workflow for selecting a suitable assay.







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